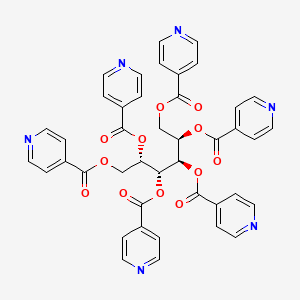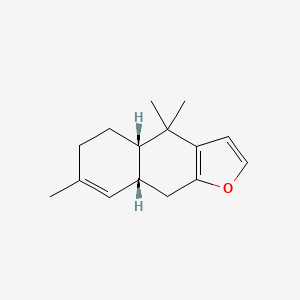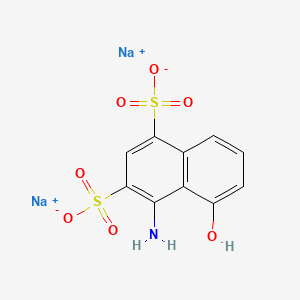
Einecs 295-957-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is identified by the CAS number 92201-27-9 . It is a member of the amide family, which are organic compounds derived from carboxylic acids and amines.
Méthodes De Préparation
The synthesis of amides from diethylenetriamine and stearic acid involves the reaction of diethylenetriamine with stearic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the product .
Analyse Des Réactions Chimiques
Amides from diethylenetriamine and stearic acid undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be broken down into the corresponding carboxylic acid and amine.
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminium hydride.
Substitution: Amides can participate in nucleophilic substitution reactions, where the amide group is replaced by another nucleophile.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Amides from diethylenetriamine and stearic acid have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of other organic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential use in drug delivery systems due to their ability to form stable complexes with various drugs.
Industry: Used as surfactants, lubricants, and additives in various industrial processes.
Mécanisme D'action
The mechanism of action of amides from diethylenetriamine and stearic acid involves their interaction with specific molecular targets. These compounds can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Amides from diethylenetriamine and stearic acid can be compared with other similar compounds, such as:
Amides from monoethanolamine and fatty acids: These compounds have similar surfactant properties but may differ in their biological activities.
Amides from diethanolamine and fatty acids: These compounds are also used as surfactants and have applications in personal care products.
The uniqueness of amides from diethylenetriamine and stearic acid lies in their specific chemical structure, which imparts distinct properties and applications .
Propriétés
| 68412-13-5 | |
Formule moléculaire |
C22H49N3O2 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2 |
Clé InChI |
BFIIGSSNILPJSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N |
Numéros CAS associés |
101610-61-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)

